molecular formula C25H19ClFN3O3S B2662412 N-(2-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 899743-45-4

N-(2-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2662412
CAS No.: 899743-45-4
M. Wt: 495.95
InChI Key: OLLRPDWQFKMSGX-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of indoline, thiazolidine, and acetamide moieties, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Spirocyclic Core: The initial step involves the cyclization of an indoline derivative with a thiazolidine precursor under acidic or basic conditions to form the spirocyclic core.

    Introduction of the Acetamide Group: The spirocyclic intermediate is then reacted with an acylating agent, such as acetyl chloride or acetic anhydride, to introduce the acetamide functionality.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like crystallization and chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing new substituents like nitro, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorobenzene or fluorobenzene with a suitable catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

    DNA Interaction: It may intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer agents.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(3’-(4-methylphenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide
  • N-(2-chlorophenyl)-2-(3’-(4-bromophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide

Uniqueness

Compared to similar compounds, N-(2-chlorophenyl)-2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide is unique due to the presence of the 4-fluorophenyl group, which can significantly influence its pharmacological properties and chemical reactivity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O3S/c1-15-6-11-21-18(12-15)25(30(23(32)14-34-25)17-9-7-16(27)8-10-17)24(33)29(21)13-22(31)28-20-5-3-2-4-19(20)26/h2-12H,13-14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLRPDWQFKMSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC=C(C=C4)F)CC(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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